molecular formula C10H13BO2S B2415587 3-(Cyclopropylmethyl)thiophenylboronic acid CAS No. 1025746-82-0

3-(Cyclopropylmethyl)thiophenylboronic acid

Cat. No.: B2415587
CAS No.: 1025746-82-0
M. Wt: 208.08
InChI Key: MKUPUWRGZDJOQK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)thiophenylboronic acid typically involves the introduction of the boronic acid group to a pre-functionalized phenyl ring. One common method is the borylation of aryl halides using palladium-catalyzed cross-coupling reactions. The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a boron source like bis(pinacolato)diboron .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)thiophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)thiophenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the aryl group from the boronic acid to the palladium catalyst. The molecular targets and pathways involved in biological applications are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethyl)thiophenylboronic acid is unique due to the presence of the cyclopropylmethylthio group, which imparts distinct chemical properties and reactivity compared to other boronic acids. This unique structure allows for specific applications in organic synthesis and potential biological activities .

Properties

IUPAC Name

[3-(cyclopropylmethylsulfanyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO2S/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8,12-13H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUPUWRGZDJOQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)SCC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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